5-Amino-2-mercaptobenzimidazole

Catalog No.
S671793
CAS No.
2818-66-8
M.F
C7H7N3S
M. Wt
165.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-mercaptobenzimidazole

CAS Number

2818-66-8

Product Name

5-Amino-2-mercaptobenzimidazole

IUPAC Name

5-amino-1,3-dihydrobenzimidazole-2-thione

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

InChI

InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)

InChI Key

BXDMTLVCACMNJO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NC(=S)N2

Canonical SMILES

C1=CC2=C(C=C1N)NC(=S)N2

Isomeric SMILES

C1=CC2=C(C=C1N)NC(=N2)S

The exact mass of the compound 5-Amino-2-mercaptobenzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3984. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Amino-2-mercaptobenzimidazole is a highly versatile, bifunctional heterocyclic building block characterized by a benzimidazole core substituted with both a primary amine and a mercapto (thiol/thione) group. In industrial and advanced laboratory procurement, it is primarily sourced as a high-performance surface-active agent for metal corrosion inhibition, a specialized linker for sensor development, and a precursor for pharmaceutically active Schiff bases. The presence of the electron-donating amino group alters the electronic density of the benzimidazole ring, providing an orthogonal reactive site for condensation reactions while preserving the strong metal-coordinating ability of the mercapto moiety . This dual functionality makes it structurally and operationally distinct from standard mercaptobenzimidazoles.

Substituting 5-Amino-2-mercaptobenzimidazole with standard in-class analogs, such as 2-mercaptobenzimidazole (2-MBI) or 2-mercapto-5-methoxybenzimidazole, fundamentally alters both chemical reactivity and surface adsorption geometry. While basic 2-MBI provides strong sulfur-driven metal passivation, it lacks the primary amine required for downstream bioconjugation, electropolymerization, or Schiff base synthesis. Furthermore, on copper surfaces, the 5-amino derivative exhibits a unique 'dual bonding' capability—anchoring via either the sulfur or the amine group—which creates distinct self-assembled monolayer (SAM) architectures compared to methoxy-derivatives that bind exclusively through sulfur [1]. Procuring the exact 5-amino substituted compound is therefore mandatory for applications requiring orthogonal functionalization or specific, multi-orientational interfacial mechanics.

Dual-Anchoring Capability in Self-Assembled Monolayers for Corrosion Inhibition

Atomic force microscopy and computational density functional theory (DFT) studies demonstrate that 5-amino-2-mercaptobenzimidazole exhibits a unique dual-bonding modality on copper surfaces. Unlike 2-mercapto-5-methoxybenzimidazole, which coordinates exclusively via its sulfur atom, the 5-amino derivative can adsorb using either the mercapto (S) or the amino (NH2) group. This results in a structurally distinct, multi-orientational protective film that alters the defect distribution and intermolecular forces within the monolayer [1].

Evidence DimensionSurface coordination sites per molecule
Target Compound DataBinds via both S and NH2 groups (2 potential anchor points)
Comparator Or Baseline2-mercapto-5-methoxybenzimidazole (binds via S group only; 1 anchor point)
Quantified Difference100% increase in available surface anchoring moieties, leading to altered SAM structural order
ConditionsAdsorbed organic layers on copper surfaces in 3 wt.% aqueous NaCl solution

The dual-bonding capability allows for highly adaptable surface passivation, making it a superior choice for complex anti-corrosion formulations where single-anchor inhibitors fail to cover surface defects.

Orthogonal Reactivity for High-Yield Schiff Base Synthesis

5-Amino-2-mercaptobenzimidazole serves as a critical bifunctional scaffold where the primary amine can be selectively reacted without compromising the mercapto group. Condensation with aromatic aldehydes readily yields 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols in high yields (up to 92%), preserving the thiol for subsequent metal coordination or biological target binding [1]. Standard 2-mercaptobenzimidazole lacks this primary amine, restricting synthetic pathways to less selective ring nitrogen or sulfur alkylations.

Evidence DimensionOrthogonal functionalization capacity
Target Compound DataSupports selective amine condensation (yields up to 92% for targeted derivatives)
Comparator Or Baseline2-Mercaptobenzimidazole (2-MBI) (0% yield for amine-specific condensation due to lack of -NH2)
Quantified DifferenceExpands derivatization pathways from 1 (thiol/ring) to 2 (thiol + amine), enabling orthogonal synthesis
ConditionsMultistep synthesis involving aromatic aldehydes for biologically active derivatives

Procurement of this specific compound is essential for medicinal chemists needing to build extended molecular architectures without losing the metal-binding or enzyme-inhibiting thiol group.

Reactive Capping Agent for Noble Metal Functionalization

In the formulation of functionalized metal catalysts and sensors, 5-amino-2-mercaptobenzimidazole acts as an ideal capping and bridging agent. The strong affinity of the thiol group for noble metals allows the formation of stable coordinate bonds, leaving the 5-amino group exposed at the interface. This exposed amine provides a critical reactive handle for the covalent attachment of secondary molecules or electropolymerization, a feature entirely absent in standard alkyl thiol passivators or basic 2-MBI .

Evidence DimensionAvailability of secondary reactive sites post-adsorption
Target Compound Data1 free -NH2 handle per molecule available for bioconjugation/polymerization
Comparator Or BaselineStandard alkyl thiols or 2-MBI (0 free reactive handles post-adsorption)
Quantified DifferenceTransforms inert passivated surfaces into reactive platforms capable of secondary covalent attachment
ConditionsCoordination chemistry for catalysts and sensor development

Buyers developing diagnostic assays or modified electrodes must select this compound to ensure their metal surfaces can be reliably linked to secondary recognition elements.

Advanced Copper Corrosion Inhibitor Formulations

Leveraging its dual-bonding capability (S and NH2), 5-amino-2-mercaptobenzimidazole is highly effective as an active ingredient in anti-corrosion treatments for copper and mild steel in aggressive environments (e.g., chloride-rich cooling water systems). Its ability to form multi-orientational self-assembled monolayers provides robust protection where single-anchor inhibitors might leave defect sites exposed [1].

Synthesis of Bioactive Heterocycles and Pharmaceutical Intermediates

The compound is a critical starting material for synthesizing complex pharmaceutical agents, including alpha-glucosidase inhibitors and potential myeloperoxidase inhibitors. Its primary amine allows for straightforward Schiff base formation or amide coupling, while the mercapto group can be utilized for target enzyme binding or further structural functionalization [2].

Development of Electrochemical Sensors and Modified Electrodes

Due to the presence of the electropolymerizable amino group and the metal-binding thiol, this compound is ideal for modifying gold or glassy carbon electrodes. It serves as a conductive, functionalized bridge that can anchor recognition elements to the electrode surface, enhancing sensor sensitivity and stability in coordination chemistry applications .

XLogP3

1

Appearance

Powder

UNII

98S1PF37NB

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2818-66-8

General Manufacturing Information

2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro-: ACTIVE

Dates

Last modified: 08-15-2023

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